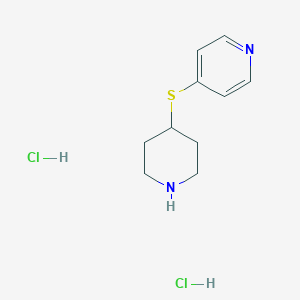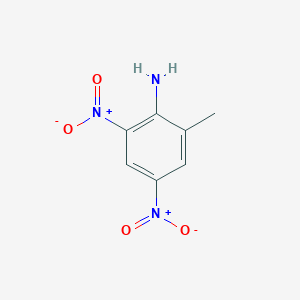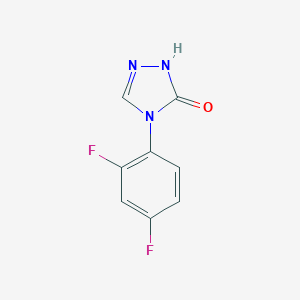![molecular formula C9H9BrO4 B182419 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid CAS No. 7509-38-8](/img/structure/B182419.png)
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
Vue d'ensemble
Description
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, also known as Br-CPF, is a cyclic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting key enzymes and pathways involved in cancer cell proliferation and inflammation. Studies have shown that 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid can inhibit the activity of certain kinases and transcription factors, leading to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage and promote overall health and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid for lab experiments is its high yield and purity, which makes it easy to work with and suitable for a range of applications. However, its complex synthesis method and relatively high cost may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, including the development of new synthetic methods for producing the compound, the identification of new therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, as well as its safety and efficacy in clinical trials.
Conclusion
In conclusion, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is a promising compound with potential applications in drug discovery and therapeutic development. Its unique cyclic structure and chemical properties make it an attractive candidate for further research, and ongoing studies are aimed at elucidating its mechanism of action and identifying new therapeutic applications. With continued research and development, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid may one day become an important tool in the fight against cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique cyclic structure and chemical properties make it an attractive candidate for drug discovery, and several studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
Numéro CAS |
7509-38-8 |
|---|---|
Nom du produit |
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid |
Formule moléculaire |
C9H9BrO4 |
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H9BrO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12) |
Clé InChI |
YAUZWMLHLWHCLG-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)O |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)O |
Autres numéros CAS |
7509-38-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)






